molecular formula C22H23N3O2 B3411058 N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-18-2

N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B3411058
CAS No.: 900012-18-2
M. Wt: 361.4 g/mol
InChI Key: KLXDHGIOXYWTAQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Mechanism of Action

Target of Action

Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis.

Mode of Action

It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with specific proteins or enzymes within the bacteria, inhibiting their function and leading to the death of the bacteria.

Biochemical Pathways

It’s known that similar compounds have been used in the treatment of tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they are likely to be well-absorbed and distributed within the body to exert their therapeutic effects.

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they are effective in inhibiting the growth of this bacterium and potentially leading to its death.

Biochemical Analysis

Biochemical Properties

N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases. The interaction with these enzymes often involves binding to the active site, leading to inhibition or modulation of enzyme activity. Additionally, this compound can form complexes with proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, influencing their stability and function. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. These interactions lead to changes in enzyme activity, which in turn affect various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it can have beneficial effects, such as anti-inflammatory and anti-tumor activities. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and clearance from the body. This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like ceric ammonium nitrate, and reducing agents such as sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethoxyphenyl and phenyl groups contribute to its unique interaction with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-27-19-12-10-18(11-13-19)23-22(26)25-16-15-24-14-6-9-20(24)21(25)17-7-4-3-5-8-17/h3-14,21H,2,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXDHGIOXYWTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136153
Record name N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900012-18-2
Record name N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900012-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethoxyphenyl)-3,4-dihydro-1-phenylpyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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